molecular formula C30H42N2O11 B10851981 N-methyl ryanodine-succinamidate

N-methyl ryanodine-succinamidate

Cat. No.: B10851981
M. Wt: 606.7 g/mol
InChI Key: RWAKHARTDYCRMC-QYQZIFBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl ryanodine-succinamidate is a chemical derivative of ryanodine, a high-affinity ligand used to study Ryanodine Receptors (RyRs). RyRs are large intracellular calcium (Ca²⁺) release channels embedded in the sarcoplasmic and endoplasmic reticulum (ER) membranes, with critical roles in excitation-contraction coupling in muscle cells and synaptic plasticity in neurons . This compound is presented as a valuable tool for researchers investigating the structure and function of these massive (>2.2 MDa) ion channels . Ryanodine and its analogs are known for their use-dependent binding, locking the receptor in specific conformational states; nanomolar concentrations typically stabilize a sub-conductance open state, while micromolar concentrations can lead to channel closure, making them essential for probing gating mechanisms . The primary research value of this compound lies in its application as a probe for labeling, isolating, and characterizing RyRs, which are fundamental to cellular calcium signaling . Given the role of dysfunctional RyRs in life-threatening conditions such as malignant hyperthermia (linked to RyR1 mutations) and catecholaminergic polymorphic ventricular tachycardia (linked to RyR2 mutations) , this compound also holds significance for pathophysiological and pharmacological studies aimed at understanding and treating channelopathies. This product is intended for research purposes by trained professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C30H42N2O11

Molecular Weight

606.7 g/mol

IUPAC Name

[(2R,7S,12R)-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-2-[4-(methylamino)-4-oxobutanoyl]oxy-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C30H42N2O11/c1-15(2)27(38)22(42-21(35)17-8-7-13-32-17)28(39)23(4)14-26(37)24(27,5)30(28,40)29(43-26)20(16(3)11-12-25(23,29)36)41-19(34)10-9-18(33)31-6/h7-8,13,15-16,20,22,32,36-40H,9-12,14H2,1-6H3,(H,31,33)/t16?,20-,22-,23+,24?,25?,26?,27?,28?,29?,30?/m1/s1

InChI Key

RWAKHARTDYCRMC-QYQZIFBLSA-N

Isomeric SMILES

CC1CCC2([C@@]3(CC4(C5(C([C@H](C3(C5(C2([C@@H]1OC(=O)CCC(=O)NC)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O

Canonical SMILES

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCC(=O)NC)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl ryanodine-succinamidate involves several steps. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another approach involves the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: N-methyl ryanodine-succinamidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification, but they typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced affinity for ryanodine receptors. These derivatives are crucial for studying the compound’s pharmacological effects and potential therapeutic applications .

Comparison with Similar Compounds

N-Methyl Harmaline

Synthesis: N-Methyl harmaline, a β-carboline alkaloid, is synthesized by methylating harmaline’s indolic nitrogen using iodomethane and NaH in DMF . This method mirrors strategies for modifying alkaloid scaffolds. Structural Features: The N-methyl group in N-methyl harmaline is confirmed via ¹³C NMR (δC 31.2 ppm for the N-indolic methyl group), distinguishing it from non-methylated analogs .

N-Methyl Aspidodasycarpine

Fragmentation Patterns: Collision-induced dissociation (CID) of N-methyl aspidodasycarpine reveals neutral losses (e.g., H₂O, CH₃NH₂, CH₃OH), similar to non-methylated analogs but with distinct fragmentation due to the methyl group’s steric effects . Comparison: The methyl group in aspidodasycarpine alters fragmentation pathways, suggesting that N-methylation in ryanodine-succinamidate could similarly influence its mass spectral signature.

N-Methyl Amide Derivatives (Thioacetamide-Triazoles)

Synthesis: N-Methyl amides (e.g., compound 23) are synthesized via chloroacetyl chloride coupling and nucleophilic displacement, demonstrating versatility in introducing methyl groups to amine-containing scaffolds .

Data Table: Key Properties of Compared Compounds

Compound Synthesis Method Key Spectral Data (¹³C NMR, CID) Functional Impact of N-Methylation
N-Methyl harmaline Iodomethane/NaH in DMF δC 31.2 ppm (N-indolic methyl) Enhanced steric bulk, altered receptor binding
N-Methyl aspidodasycarpine Methylation of parent alkaloid CID: Loss of CH₃NH₂, CH₃OH Modified fragmentation, diagnostic for MS analysis
N-Methyl amide 23 Chloroacetyl chloride coupling Not reported Increased metabolic stability

Q & A

Q. 1.1. What are the established synthetic routes for N-methyl ryanodine-succinamidate, and what methodological considerations ensure reproducibility?

this compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in analogous succinamide derivatives. For example, Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF at 65°C enables efficient N-allylation or amidation steps . Key considerations include:

  • Strict control of reaction temperature and solvent purity to avoid side reactions.
  • Use of inert atmospheres (e.g., nitrogen) to prevent catalyst oxidation.
  • Post-reaction purification via column chromatography or recrystallization to isolate the compound in high purity (>98%) .

Q. 1.2. Which analytical techniques are critical for confirming the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR (¹H, ¹³C) to verify methyl and succinamidate moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection to assess purity (>98% as per industry standards) .
  • FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Q. 1.3. What are the primary research applications of this compound in biochemical studies?

This compound is primarily used to investigate calcium signaling pathways via ryanodine receptor modulation. Applications include:

  • Enzyme interaction studies : Assessing competitive inhibition using fluorescence-based assays.
  • Cellular calcium flux measurements : Employing fluorophores like Fluo-4 in live-cell imaging .
  • Structural analogs in drug discovery : Modifying the succinamidate group to enhance binding affinity .

Q. 1.4. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Waste disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. 2.1. How can researchers optimize the yield of this compound in scalable syntheses?

Optimization strategies include:

  • Catalyst screening : Testing alternatives to Pd(PPh₃)₄, such as Buchwald-Hartwig catalysts, to improve coupling efficiency .
  • Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) for enhanced solubility of intermediates.
  • Design of Experiments (DoE) : Applying factorial designs to assess interactions between temperature, catalyst loading, and reaction time .

Q. 2.2. How should conflicting data on the compound’s receptor-binding affinity be resolved?

  • Meta-analysis : Systematically review studies to identify methodological disparities (e.g., assay conditions, receptor isoforms) .
  • Control experiments : Replicate studies using standardized buffers (e.g., HEPES at pH 7.4) and recombinant receptors to isolate variables .
  • Statistical validation : Use ANOVA or mixed-effects models to quantify variability across datasets .

Q. 2.3. What experimental designs are recommended for studying this compound’s interaction with calcium channels?

  • Patch-clamp electrophysiology : Measure single-channel currents in HEK293 cells expressing RyR isoforms .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics under physiological ion concentrations.
  • Cryo-EM : Resolve structural changes in RyR upon ligand binding, using grids prepared with 0.1% (w/v) compound .

Q. 2.4. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
  • Error propagation : Report confidence intervals (±SEM) for triplicate measurements .
  • Survival analysis : Use Kaplan-Meier plots for longitudinal toxicity assessments .

Q. 2.5. How should researchers present complex datasets (e.g., kinetic parameters) for peer-reviewed publications?

  • Data tables : Include raw values (mean ± SD), statistical tests applied, and p-values where relevant .
  • Figures : Use color-coded line graphs for kinetic traces and insets for structural highlights. Avoid overcrowding with chemical structures .
  • Supplemental material : Archive large datasets (e.g., HPLC chromatograms) in repositories with persistent identifiers (e.g., DOI) .

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